molecular formula C19H16Cl2N4O2 B10893062 N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10893062
M. Wt: 403.3 g/mol
InChI Key: HJXZYXZFRWCLKV-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and chlorinated phenyl groups.

Preparation Methods

The synthesis of 1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

    Chlorination of the phenyl groups: The chlorinated phenyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.

Scientific Research Applications

1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[2-(4-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[1-(4-chloroanilino)-1-oxopropan-2-yl]-N-(4-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-12(18(26)22-15-6-2-13(20)3-7-15)25-11-10-17(24-25)19(27)23-16-8-4-14(21)5-9-16/h2-12H,1H3,(H,22,26)(H,23,27)

InChI Key

HJXZYXZFRWCLKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)N2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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